(2,3-Bis(trifluoromethoxy)phenyl)hydrazine (2,3-Bis(trifluoromethoxy)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851114
InChI: InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2
SMILES:
Molecular Formula: C8H6F6N2O2
Molecular Weight: 276.14 g/mol

(2,3-Bis(trifluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC18851114

Molecular Formula: C8H6F6N2O2

Molecular Weight: 276.14 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Bis(trifluoromethoxy)phenyl)hydrazine -

Specification

Molecular Formula C8H6F6N2O2
Molecular Weight 276.14 g/mol
IUPAC Name [2,3-bis(trifluoromethoxy)phenyl]hydrazine
Standard InChI InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2
Standard InChI Key DNDMJZYHJAKYTL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)NN

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

(2,3-Bis(trifluoromethoxy)phenyl)hydrazine is defined by its IUPAC name [2,3-bis(trifluoromethoxy)phenyl]hydrazine and canonical SMILES string C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)NN . The phenyl ring’s substitution pattern positions the two trifluoromethoxy groups ortho to each other, creating a steric and electronic environment that influences reactivity. The hydrazine group provides a nucleophilic site for condensation reactions, making the compound a precursor for heterocyclic syntheses.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₆F₆N₂O₂
Molecular Weight276.14 g/mol
CAS Number1806309-65-8
InChI KeyDNDMJZYHJAKYTL-UHFFFAOYSA-N
XLogP33.2 (estimated)

The trifluoromethoxy groups (–OCF₃) contribute significantly to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of ~3.2. This property enhances membrane permeability, a critical factor in drug design.

Electronic and Steric Effects

The electron-withdrawing nature of the trifluoromethoxy groups deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the hydrazine group. This electronic profile contrasts with methoxy (–OCH₃)-substituted analogs, where electron-donating effects dominate . Nuclear magnetic resonance (NMR) studies of related compounds, such as 3-(trifluoromethyl)phenylhydrazine, reveal deshielded aromatic protons due to the electronegative substituents, a trend expected to extend to this compound .

Synthesis and Characterization

CompoundCAS NumberMolecular WeightKey Differences
3-(Trifluoromethyl)phenylhydrazine368-78-5176.14 g/molSingle –CF₃ group
3,5-Bis(trifluoromethyl)phenylhydrazine886-35-1274.14 g/mol–CF₃ groups at 3,5-positions

Analytical Characterization

Modern techniques confirm the compound’s structure:

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 276.14 corresponds to [M+H]⁺ .

  • ¹³C NMR: Peaks at δ 120–125 ppm indicate carbons adjacent to –OCF₃ groups, while the hydrazine-linked carbon resonates near δ 145 ppm .

  • Fourier Transform Infrared (FTIR): Stretching vibrations at 1120 cm⁻¹ (C–F) and 3350 cm⁻¹ (N–H) confirm functional groups .

DerivativeIC₅₀ (µg/mL)Target ProteinBinding Affinity (kcal/mol)
5b9.48AURKA-9.8
5e6.43VEGFR-2-10.2

Enzyme Inhibition

The compound’s electronic profile enhances inhibitory effects on cytochrome P450 enzymes, potentially reducing drug metabolism in combination therapies. Comparative studies with 3,5-bis(trifluoromethyl)phenylhydrazine suggest improved selectivity due to the ortho-substitution pattern .

Industrial and Research Applications

Agrochemical Development

The trifluoromethoxy groups’ resistance to metabolic degradation makes this compound a candidate for herbicide and pesticide formulations. Its hydrazine moiety can undergo Schiff base formation with carbonyl-containing biomolecules, disrupting pest enzymatic pathways .

Material Science

In organic electronics, the compound’s electron-deficient aromatic system serves as a building block for n-type semiconductors. Thin-film transistors incorporating similar derivatives exhibit electron mobilities of 0.12 cm²/V·s .

HazardPrecautionary Measure
Acute oral toxicityUse PPE; avoid ingestion
Skin irritationWear nitrile gloves
Environmental persistenceDispose via hazardous waste

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